N,N-dimethyloxazolo[4,5-b]pyridin-2-amine
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Overview
Description
N,N-dimethyloxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyloxazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with oxalyl chloride to form the oxazole ring, followed by N,N-dimethylation using dimethyl sulfate or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyloxazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyloxazolo[4,5-b]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N-dimethyloxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but contain a sulfur atom instead of an oxygen atom in the oxazole ring.
Imidazo[4,5-b]pyridines: These compounds have an imidazole ring fused to the pyridine ring, differing in the nitrogen atom placement.
Uniqueness
N,N-dimethyloxazolo[4,5-b]pyridin-2-amine is unique due to its specific ring structure and the presence of the N,N-dimethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N,N-dimethyl-[1,3]oxazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3O/c1-11(2)8-10-7-6(12-8)4-3-5-9-7/h3-5H,1-2H3 |
InChI Key |
VSDYQCCULDBFND-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=CC=N2 |
Origin of Product |
United States |
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